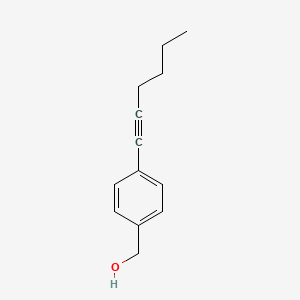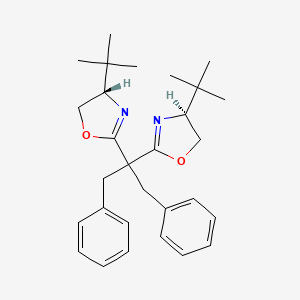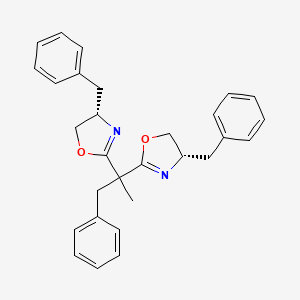
5-Bromo-3-(t-butylaminocarbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-(t-butylaminocarbonyl)phenylboronic acid (5-Br-3-tBCPBA) is a versatile boronic acid derivative that has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been used as a catalyst in the formation of carbon-carbon bonds, as well as a ligand in transition metal-catalyzed reactions. 5-Br-3-tBCPBA has also been studied for its biochemical and physiological effects, and has been found to have potential applications in drug design and development.
Scientific Research Applications
Cross-Coupling Reactions and Derivative Synthesis
5-Bromo-3-(t-butylaminocarbonyl)phenylboronic acid serves as a pivotal reagent in Suzuki cross-coupling reactions, a widely utilized methodology for creating carbon-carbon bonds. The bromo and boronic acid groups allow for versatile reactivity, enabling the synthesis of a wide array of aromatic compounds. For instance, studies have demonstrated its effectiveness in synthesizing fluorescein derivatives with unique emission properties, which can be exploited in various cross-coupling reactions to produce novel compounds with potential applications in fluorescent probes and materials science (Hwang et al., 2018).
Material Science Applications
This chemical is also instrumental in the development of materials with specific optical and electronic properties. Its derivatives are key in creating compounds that exhibit aggregation-induced emission (AIE), a phenomenon crucial for the development of high-performance organic light-emitting diodes (OLEDs) and mechano-sensors. The modification of phenylboronic acid derivatives, including those related to this compound, has shown significant potential in enhancing the performance of such devices (Jadhav et al., 2017).
Biochemical Applications
On the biochemical front, phenylboronic acid derivatives, akin to this compound, have been explored for their ability to facilitate biological interactions, such as improving gene delivery systems. The incorporation of boronic acid groups into polymers, for example, has been shown to significantly enhance gene transfection efficiency, illustrating the compound's potential in biotechnology and medical research (Peng et al., 2010).
Catalysis and Green Chemistry
Furthermore, derivatives of this compound are employed in catalysis, particularly in the development of "green" catalysts for amide bond formation, a fundamental reaction in organic synthesis. The introduction of boronic acid groups has paved the way for more environmentally friendly catalytic processes, underscoring the compound's role in advancing sustainable chemistry practices (Ishihara et al., 2001).
properties
IUPAC Name |
[3-bromo-5-(tert-butylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNJKTZWQYTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151291 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-70-5 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)
![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)



![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)



